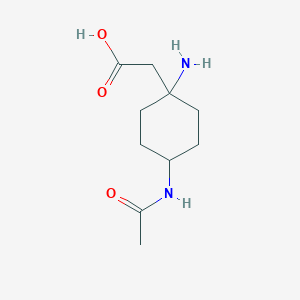![molecular formula C19H14ClN3O3S B2517698 2-ベンジル-4-(3-クロロフェニル)-2H-ピリド[2,3-e][1,2,4]チアジアジン-3(4H)-オン 1,1-ジオキシド CAS No. 1251672-11-3](/img/structure/B2517698.png)
2-ベンジル-4-(3-クロロフェニル)-2H-ピリド[2,3-e][1,2,4]チアジアジン-3(4H)-オン 1,1-ジオキシド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound belonging to the class of thiadiazinones. This compound features a pyrido[2,3-e][1,2,4]thiadiazin core with a benzyl group and a 3-chlorophenyl group attached to it. It is known for its potential biological and pharmaceutical applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
Biologically, 2-Benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has shown potential in various biological assays. It has been studied for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, this compound is being explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and infectious diseases.
Industry
In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable tool in the synthesis of a wide range of products.
作用機序
Target of Action
Compounds with similar structures, such as triazoles and thiadiazoles, often interact with enzymes or receptors in the body. For example, some triazoles are known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds .
Mode of Action
The compound might bind to its target through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. This binding could alter the conformation or activity of the target, leading to changes in downstream cellular processes .
Biochemical Pathways
Depending on the specific target of the compound, it could affect various biochemical pathways. For example, if the compound targets an enzyme involved in signal transduction, it could impact pathways related to cell growth, differentiation, or apoptosis .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on factors such as its size, charge, lipophilicity, and the presence of functional groups that can undergo metabolic reactions. For example, the compound might be metabolized by liver enzymes, excreted in the urine, or distributed to various tissues in the body .
Result of Action
The cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a growth signaling pathway, it could result in decreased cell proliferation .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and active at certain pH levels, or its efficacy might be affected by interactions with other drugs or endogenous compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting with the formation of the pyrido[2,3-e][1,2,4]thiadiazin core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization or chromatography, are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the sulfur atom in the thiadiazinone ring makes it susceptible to oxidation reactions.
Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: : Substitution reactions at different positions on the ring can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as various substituted analogs.
類似化合物との比較
Similar Compounds
Some compounds similar to 2-Benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide include:
2-Benzyl-4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
2-Benzyl-4-(2-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
2-Benzyl-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Uniqueness
What sets 2-Benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide apart from its analogs is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group, in particular, may confer unique properties that are not present in other similar compounds.
特性
IUPAC Name |
2-benzyl-4-(3-chlorophenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-15-8-4-9-16(12-15)23-18-17(10-5-11-21-18)27(25,26)22(19(23)24)13-14-6-2-1-3-7-14/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPSSDDEAXWGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2517618.png)
![1-[3-(2-hydroxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2517619.png)
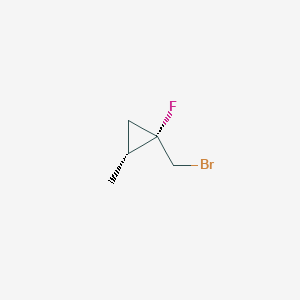
![4-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2517623.png)
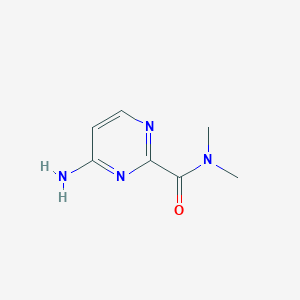
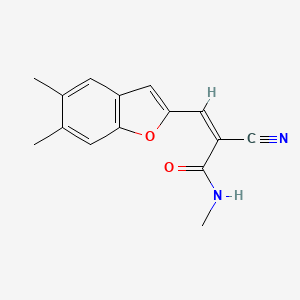
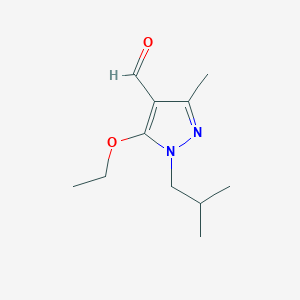
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2517627.png)
![2-methoxy-3-{[1-(1,2-oxazole-5-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2517628.png)

![ethyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2517631.png)
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2517632.png)

